2,3,4,9-tetrahydro-1H-carbazol-3-amine

Catalog No.
S685599
CAS No.
61894-99-3
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,9-tetrahydro-1H-carbazol-3-amine

CAS Number

61894-99-3

Product Name

2,3,4,9-tetrahydro-1H-carbazol-3-amine

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-3-amine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2

InChI Key

UFRCIKMHUAOIAT-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2

Canonical SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2

Potential in Drug Discovery:

2,3,4,9-Tetrahydro-1H-carbazol-3-amine (2,3,4,9-THCA) has emerged as a potential candidate in drug discovery due to its structural similarity to established drugs targeting various diseases. Its core carbazole scaffold is present in several clinically approved drugs, including antiparasitic, antiviral, and anticancer agents []. Studies suggest that 2,3,4,9-THCA exhibits various bioactivities, including:

  • Antimicrobial activity: Research indicates potential antibacterial and antifungal properties, making it a candidate for developing novel antibiotics and antifungals [, ].
  • Anticancer activity: Studies have shown promising results in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent [].
  • Antioxidant activity: 2,3,4,9-THCA exhibits free radical scavenging activity, potentially offering benefits in conditions associated with oxidative stress.

2,3,4,9-tetrahydro-1H-carbazol-3-amine is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. It consists of a carbazole core, which is a fused ring system containing both benzene and pyrrole-like structures. The compound's molecular formula is C12H14N2C_{12}H_{14}N_{2}, and it features a tetrahydro configuration, indicating the presence of four hydrogen atoms in the saturated rings. This structural arrangement contributes to its potential biological activity and makes it an interesting subject for medicinal chemistry research.

There's no scientific research available on the mechanism of action of THCA.

  • No safety information specific to THCA exists. Carbazoles, in general, can exhibit some toxicity []. Due to the lack of data, it's advisable to handle THCA with caution in a laboratory setting, following standard procedures for unknown organic compounds.

The chemical reactivity of 2,3,4,9-tetrahydro-1H-carbazol-3-amine can be explored through various functionalization reactions. Notably, it can undergo:

  • N-arylation: This reaction involves the introduction of aryl groups to the nitrogen atom, enhancing its pharmacological properties .
  • Hydroxylation: Hydroxylated derivatives have been synthesized, leading to compounds with potential cardiotonic effects .
  • Amidation: The formation of amide derivatives has been reported, contributing to its anticancer properties .

These reactions are essential for modifying the compound's structure to optimize its biological activity.

2,3,4,9-tetrahydro-1H-carbazol-3-amine exhibits significant biological activities. It has been shown to:

  • Inhibit CpxA Phosphatase Activity: This inhibition leads to the activation of the CpxRA signaling pathway in bacterial systems, which may have implications for antibiotic development .
  • Demonstrate Anti-prion Activity: Derivatives of this compound have been evaluated for their ability to inhibit prion propagation in Transmissible Spongiform Encephalopathy-infected cells .
  • Exhibit Anticancer Properties: New compounds based on this scaffold have shown promise in anticancer assays .

These activities highlight the compound's potential as a lead structure for drug development.

Several synthesis methods have been developed for 2,3,4,9-tetrahydro-1H-carbazol-3-amine:

  • Cyclization Reactions: Initial synthetic routes often involve cyclization of appropriate precursors to form the carbazole structure.
  • Substitution Reactions: Following the formation of the core structure, various substitution reactions can be employed to introduce functional groups at different positions on the ring system.
  • Diversity-Oriented Synthesis: Techniques such as combinatorial chemistry can be utilized to generate a library of derivatives for biological evaluation .

These synthetic strategies are crucial for exploring structure-activity relationships and optimizing pharmacological profiles.

The applications of 2,3,4,9-tetrahydro-1H-carbazol-3-amine and its derivatives include:

  • Antibiotic Development: Its ability to modulate bacterial signaling pathways positions it as a candidate for new antibiotic therapies.
  • Neurodegenerative Disease Treatment: The anti-prion activity suggests potential applications in treating prion diseases.
  • Cancer Therapy: Compounds derived from this scaffold are being investigated for their anticancer effects.

These applications underscore the compound's versatility in medicinal chemistry.

Interaction studies involving 2,3,4,9-tetrahydro-1H-carbazol-3-amine have focused on:

  • Protein Binding: Investigating how these compounds interact with target proteins involved in bacterial signaling and prion propagation.
  • Cellular Uptake and Efflux Mechanisms: Understanding how structural modifications affect membrane permeability and efflux mechanisms in bacterial cells .

Such studies are essential for elucidating the mechanisms underlying their biological activities.

Several compounds share structural similarities with 2,3,4,9-tetrahydro-1H-carbazol-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-CarbazoleUnsubstituted carbazole coreLacks amine functionality; primarily studied for fluorescence properties.
9-MethylcarbazoleMethyl group at position 9Exhibits different biological activities due to methyl substitution.
2-AminoindoleIndole core with amino groupSimilar nitrogen heterocycle; studied for different pharmacological effects.
Hydroxylated derivativesHydroxyl functional groups addedEnhanced solubility and potential cardiotonic effects compared to parent compound.

These comparisons illustrate how variations in substitution patterns can lead to distinct biological profiles and therapeutic potentials.

XLogP3

1.9

Dates

Modify: 2023-08-15

Explore Compound Types